Sodium 4-(5-chlorothiophen-2-yl)benzoate
Description
Sodium 4-(5-chlorothiophen-2-yl)benzoate is a sodium salt derived from the benzoic acid backbone substituted with a 5-chlorothiophen-2-yl group at the para position. This structural configuration confers unique physicochemical and biological properties. The sodium counterion enhances aqueous solubility, making the compound suitable for applications requiring high bioavailability, such as pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
sodium;4-(5-chlorothiophen-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S.Na/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14;/h1-6H,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNNDODMHSGOW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(5-chlorothiophen-2-yl)benzoate typically involves the reaction of 4-(5-chlorothiophen-2-yl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The reaction can be represented as follows:
4-(5-chlorothiophen-2-yl)benzoic acid+NaOH→Sodium 4-(5-chlorothiophen-2-yl)benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(5-chlorothiophen-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the thiophene ring.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzoate moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the thiophene ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Sodium 4-(5-chlorothiophen-2-yl)benzoate can be synthesized through various methods, often involving the reaction of benzoic acid derivatives with chlorothiophenes. Its chemical structure allows for significant versatility in functionalization, making it suitable for various applications.
Antiviral Properties
One notable application of this compound is its potential antiviral activity. Research has demonstrated that compounds with similar structures exhibit significant antiviral effects against various viruses. For instance, studies on related thiophene derivatives indicate their ability to inhibit viral replication through mechanisms such as interference with viral entry or replication processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the modulation of cell signaling pathways related to growth and survival .
Material Science Applications
This compound is used in the development of advanced materials, particularly in organic electronics and photonic devices. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance the conductivity and stability of the resulting materials .
Antiviral Activity Study
A study published in MDPI examined the synthesis of thiophene derivatives and their antiviral activities. This compound was highlighted as a promising candidate due to its structural similarities with known antiviral agents. The results indicated that this compound could inhibit viral replication in cell cultures, supporting further investigation into its medicinal properties .
Anticancer Research
In another research project focused on cancer therapeutics, this compound was tested against several cancer cell lines. The findings revealed that it could significantly reduce cell viability and induce apoptosis, making it a subject of interest for developing new cancer treatments .
Comparative Data Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Antiviral Activity | Moderate | Thiophene derivatives |
| Anticancer Activity | Significant | Other benzoate derivatives |
| Application in Electronics | High | Conductive polymers |
| Synthesis Method | Reaction with benzoic acid derivatives | Various synthetic routes |
Mechanism of Action
The mechanism of action of Sodium 4-(5-chlorothiophen-2-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical parameters, including solubility, lipophilicity (logP), and acidity (pKa), differentiate Sodium 4-(5-chlorothiophen-2-yl)benzoate from structurally related compounds.
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/mL) | logP | pKa |
|---|---|---|---|---|
| This compound | ~280.7 (calculated) | High (due to Na⁺) | ~2.8* | ~4.1* |
| Sodium benzoate | 144.1 | 630 | 1.87 | 4.19 |
| Ethyl 4-chlorobenzoate | 184.6 | 0.5 | 3.12 | N/A |
| 4-(Thiophen-2-yl)benzoic acid | 204.3 | Low | 2.5 | 3.9 |
*Estimated based on structural analogs .
- Solubility : The sodium salt form drastically improves water solubility compared to its carboxylic acid counterpart, similar to how dihydrochloride salts enhance solubility in arylpiperazine derivatives .
- Lipophilicity : The chlorothiophenyl group increases logP compared to sodium benzoate but remains lower than alkyl esters (e.g., ethyl 4-chlorobenzoate) due to the polar sodium group .
- Acidity : The electron-withdrawing chlorine and sulfur atoms lower the pKa slightly relative to unsubstituted benzoic acid, enhancing ionization in physiological environments .
Biological Activity
Sodium 4-(5-chlorothiophen-2-yl)benzoate is a compound of increasing interest due to its diverse biological activities. This article summarizes key findings regarding its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is a sodium salt derived from benzoic acid, featuring a chlorothiophene moiety. Its chemical structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these pathogens are reported to be less than 50 µg/mL, indicating strong antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | < 50 |
| Staphylococcus aureus | < 50 |
2. Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to inhibit cell proliferation by disrupting the cell cycle at the G1 phase, leading to increased levels of p53 and p21 proteins, which are crucial for cell cycle regulation .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase, thereby reducing the production of inflammatory mediators .
- Receptor Modulation : It has been suggested that this compound may modulate G-protein-coupled receptors (GPCRs), which play a critical role in various physiological processes including inflammation and pain signaling .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The findings indicated that this compound could serve as a potential candidate for developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro experiments on MCF-7 and HeLa cells revealed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM depending on the exposure time .
- Inflammation Model : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly decreased the secretion of pro-inflammatory cytokines, suggesting its potential role in managing inflammatory disorders .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of Sodium 4-(5-chlorothiophen-2-yl)benzoate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Collect intensity data using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL, ensuring convergence of R-factors (e.g., R₁ < 0.05). Validate geometry using tools like PLATON to check for missed symmetry or disorder . For non-crystalline samples, consider powder X-ray diffraction (PXRD) paired with density functional theory (DFT) optimization.
Q. How can the solubility of this compound be quantified in aqueous systems?
- Methodological Answer : Use UV-spectrophotometry at λmax (determined via wavelength scan). Prepare saturated solutions under controlled temperature (e.g., 25°C ± 0.1°C) and measure absorbance. Calibrate with standard curves. For hydrotropic effects, compare solubility in sodium benzoate solutions (e.g., 1–10% w/v) and analyze via ANOVA (p < 0.05) to assess significance .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for unknown hazards. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Store in airtight containers at 0–6°C to prevent degradation. In case of skin contact, rinse with water for ≥15 minutes and seek medical advice if irritation persists .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement data (e.g., high wR₂ values) be resolved for this compound?
- Methodological Answer : High wR₂ may indicate disordered solvent molecules or incorrect space group assignment. Re-examine diffraction data for missed symmetry (e.g., twinning). Apply restraints to bond lengths/angles using SHELXL. Validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···π) that may affect refinement .
Q. What electrochemical methods are suitable for studying this compound as a corrosion inhibitor?
- Methodological Answer : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 1 M HCl). Calculate inhibition efficiency (IE%) via corrosion current density (Icorr) reduction. Characterize surface morphology post-exposure using SEM/EDS to confirm inhibitor adsorption .
Q. How can biodegradation data quality for this compound be validated under OECD 301 guidelines?
- Methodological Answer : Perform ready biodegradability tests (e.g., OECD 301B, D, F). Measure 14-day biodegradation via dissolved organic carbon (DOC) removal. Apply robust statistical methods (e.g., Z-scores) to compare results against reference ranges (e.g., 63–89% for sodium benzoate analogs). Outliers (Z > 2) require revalidation .
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Employ microwave-assisted synthesis for faster reaction kinetics. Monitor progress via TLC or HPLC-MS. Use gradient recrystallization (e.g., ethanol/water) to isolate pure product. Characterize intermediates with FT-IR and NMR (¹H/¹³C) to identify side reactions (e.g., hydrolysis of the thiophene ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
